Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide
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Overview
Description
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under oxidative conditions. For instance, starting from 2-hydroxy-1,4-naphthoquinones, the compound can be synthesized through a series of reactions including thermal cyclization with enamines or oxidative cycloaddition with enol ethers . Transition-metal catalysis and strong oxidants are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium and other transition metals are often employed to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: In the industrial sector, the compound is used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It also inhibits key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: This compound has a similar naphthoquinone-thiophene structure but differs in the position of the thiophene ring fusion.
Naphtho[2,3-b]thiophene-4,9-dione: Another closely related compound with slight structural variations that affect its chemical properties and applications.
Uniqueness
Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is unique due to its specific fusion pattern and the presence of the 3,3-dioxide functionality. These structural features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising biological activities make it a valuable subject of scientific research.
Properties
CAS No. |
130439-83-7 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
4-methyl-3,3-dioxo-1,2-dihydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C13H10O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,6H,4-5H2,1H3 |
InChI Key |
AVCPOPUTNSIZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C=CC2=O |
Origin of Product |
United States |
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